![molecular formula C10H7FN2O2 B2372104 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid CAS No. 956723-00-5](/img/structure/B2372104.png)
2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid
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Overview
Description
“2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” is a chemical compound with the linear formula C10H7O2N2F1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” can be represented by the SMILES string FC1=CC=C(C2=NNC=C2)C=C1C(O)=O . This indicates that the molecule consists of a fluoro-substituted benzene ring attached to a pyrazol ring and a carboxylic acid group .Physical And Chemical Properties Analysis
“2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” is a solid compound . Its InChI key is BHCDKIFOFUMDBN-UHFFFAOYSA-N .Scientific Research Applications
Chemical Synthesis
“2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” is a unique chemical compound with the linear formula C10H7O2N2F1 . It is often used in the synthesis of other complex compounds. Its structure can be verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Antileishmanial Applications
Pyrazole-bearing compounds, such as “2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid”, are known for their potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity .
Antimalarial Applications
The same hydrazine-coupled pyrazole derivatives also showed promising antimalarial activities . Compounds 14 and 15 elicited significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . For example, compound 13 was found to have better antileishmanial activity through molecular docking study conducted on Lm-PTR1 .
Synthesis of Novel Pyrazole Derivatives
“2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” can be used in the synthesis of novel pyrazole derivatives . These derivatives have been reported as potent antimicrobial agents .
Antiviral Applications
Indole derivatives, which can be synthesized from “2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid”, have shown considerable antiviral activity . For example, 7-Ethoxy-1-methyl-4, 9-dihydro-3H-pyrido[3, 4-b]indole derivatives were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .
Safety And Hazards
Future Directions
While specific future directions for “2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid” are not mentioned in the available resources, it’s worth noting that heterocyclic compounds like this are often used in the development of new drugs . Therefore, future research could potentially explore its therapeutic potential.
properties
IUPAC Name |
2-fluoro-5-(1H-pyrazol-5-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-2-1-6(5-7(8)10(14)15)9-3-4-12-13-9/h1-5H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCDKIFOFUMDBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid |
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